2-Hydrazinyl-6-methoxypyrazine

Catalog No.
S738255
CAS No.
954227-93-1
M.F
C5H8N4O
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-6-methoxypyrazine

CAS Number

954227-93-1

Product Name

2-Hydrazinyl-6-methoxypyrazine

IUPAC Name

(6-methoxypyrazin-2-yl)hydrazine

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9)

InChI Key

DFPGXLWZGXIZQU-UHFFFAOYSA-N

SMILES

COC1=NC(=CN=C1)NN

Canonical SMILES

COC1=NC(=CN=C1)NN

2-Hydrazinyl-6-methoxypyrazine is an organic compound characterized by the presence of a hydrazine group and a methoxy substituent on a pyrazine ring. Its molecular formula is C5H8N4OC_5H_8N_4O, with a molecular weight of approximately 140.14 g/mol. The compound features a unique structure that combines both hydrazine and methoxy functionalities, making it of interest in various chemical and biological applications.

  • Hydrazines can exhibit toxicity and should be handled with appropriate precautions.
  • The presence of aromatic rings suggests potential flammability.
  • Without further data, it is advisable to handle 2-HMP with care following general laboratory safety guidelines for unknown compounds.

The chemical reactivity of 2-Hydrazinyl-6-methoxypyrazine is primarily influenced by the hydrazine moiety, which can participate in various reactions such as:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
  • Reduction Reactions: The hydrazine group can be reduced to form amines.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or different biological activities.

2-Hydrazinyl-6-methoxypyrazine exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds containing hydrazine groups have been investigated for their potential as:

  • Antimicrobial Agents: Some derivatives show activity against various bacteria and fungi.
  • Anticancer Agents: Research suggests that hydrazine derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Corrosion Inhibitors: This compound has been studied for its effectiveness in preventing corrosion in metals, particularly in acidic environments .

The synthesis of 2-Hydrazinyl-6-methoxypyrazine typically involves several steps:

  • Preparation of Intermediate Compounds: Starting from commercially available precursors like 2,4-dichloro-6-methoxy-pyrazine, which can be synthesized via chlorination reactions.
  • Hydrazinolysis: The intermediate is treated with hydrazine hydrate under controlled conditions (e.g., using ultrasonic irradiation) to yield 2-Hydrazinyl-6-methoxypyrazine.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The unique properties of 2-Hydrazinyl-6-methoxypyrazine make it suitable for various applications:

  • Corrosion Inhibition: Effective in protecting metals from corrosion, particularly in acidic media .
  • Pharmaceutical Development: Potential use in developing new drugs targeting bacterial infections or cancer cells.
  • Agricultural Chemicals: Investigated as a potential pesticide or herbicide due to its biological activity.

Interaction studies have shown that 2-Hydrazinyl-6-methoxypyrazine can interact with various biomolecules:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Metal Complexation: The compound can form complexes with metal ions, enhancing its stability and efficacy as a corrosion inhibitor.

These interactions are crucial for understanding the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with 2-Hydrazinyl-6-methoxypyrazine. Here are some notable examples:

Compound NameSimilarityKey Features
2-Hydrazinyl-3-methoxypyrazine0.85Different position of the hydrazinyl group
5-Bromo-3-methoxypyrazin-2-amine0.73Contains bromine substituent
3-Methoxy-5-methylpyrazin-2-amine0.73Methyl group instead of hydrazinyl
2-Amino-5-bromo-3-ethoxypyrazine0.71Ethoxy group present

Uniqueness

What sets 2-Hydrazinyl-6-methoxypyrazine apart from these compounds is its specific combination of both hydrazinyl and methoxy groups on the pyrazine ring, which enhances its biological activity and potential applications in medicinal chemistry and materials science. This unique structure allows for diverse reactivity and interaction profiles compared to its analogs.

XLogP3

0.3

Wikipedia

2-Hydrazinyl-6-methoxypyrazine

Dates

Modify: 2023-08-15

Explore Compound Types